2-Amino-5-iodobenzotrifluoride

Descripción general

Descripción

2-Amino-5-iodobenzotrifluoride is an organic compound with the chemical formula C7H5F3IN. It is characterized by the presence of amino and iodine functional groups, making it a valuable intermediate in various chemical processes . This compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodobenzotrifluoride typically involves the iodination of 2-Aminobenzotrifluoride. One common method includes the reaction of 2-Aminobenzotrifluoride with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-iodobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzotrifluorides.

- Oxidation reactions produce nitro or nitroso derivatives.

- Reduction reactions result in aniline derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development:

2-Amino-5-iodobenzotrifluoride has emerged as a promising lead compound in the development of therapeutics for diseases such as transthyretin amyloidosis (ATTR). The compound's structural characteristics allow it to stabilize the transthyretin tetramer, preventing its dissociation and subsequent aggregation, which is crucial in treating this condition .

Mechanism of Action:

The unique iodine substitution enhances its reactivity in nucleophilic aromatic substitution reactions, making it a valuable precursor for synthesizing more complex pharmaceutical agents. This property is particularly useful in the design of small molecules that target specific proteins involved in disease pathways.

Case Study:

Research has shown that derivatives of this compound can bind effectively to transthyretin, demonstrating high affinities that are essential for therapeutic efficacy . The development of such compounds could lead to new treatments for ATTR, which currently lacks sufficient therapeutic options.

Material Science Applications

Dye Intermediates:

Historically, halogenated aminobenzotrifluorides, including this compound, have been used as intermediates in dye production. Specifically, they can be coupled with other chemical agents to produce vibrant dyes resistant to fading .

Table 1: Comparison of Dye Properties

| Compound | Color Fastness | Application Area |

|---|---|---|

| 2-Amino-5-chlorobenzotrifluoride | High | Textile industry |

| This compound | Moderate | Specialty dyes |

Chemical Research

Synthetic Applications:

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create a range of derivatives with tailored properties for specific applications .

Catalysis:

Recent studies have indicated that aryl iodides like this compound can act as effective additives in catalytic reactions, enhancing reaction rates and selectivity in palladium-catalyzed processes. This application opens avenues for more efficient synthetic methodologies in organic chemistry .

Biochemical Studies

Biological Interactions:

Investigations into the interactions of this compound with biological systems reveal insights into its safety and efficacy profiles. These studies are pivotal for determining the compound's viability as a pharmaceutical agent and understanding its behavior within biological environments.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-iodobenzotrifluoride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes .

Comparación Con Compuestos Similares

- 2-Amino-4-iodobenzotrifluoride

- 2-Amino-6-iodobenzotrifluoride

- 2-Amino-5-bromobenzotrifluoride

Comparison: 2-Amino-5-iodobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the iodine atom influences the compound’s reactivity and its interactions with other molecules. Compared to its brominated analog, the iodinated compound exhibits higher reactivity in substitution reactions due to the larger atomic radius and lower bond dissociation energy of iodine .

Actividad Biológica

2-Amino-5-iodobenzotrifluoride (CAS Number: 13620-09-8) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of an amino group and three trifluoromethyl groups attached to a benzene ring, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure

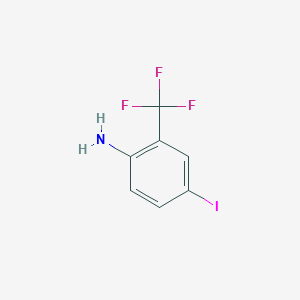

The chemical structure of this compound can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects on metabolic pathways.

- Modulation of Receptor Activity : There is evidence suggesting that this compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Salmonella typhimurium | 16 |

These findings suggest that the compound has varying degrees of efficacy against different bacterial strains, with Salmonella typhimurium being the most sensitive.

Cytotoxicity Studies

Cytotoxicity assays were conducted to evaluate the safety profile of this compound on human cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate that the compound exhibits cytotoxic effects on these cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Studies

- Case Study on Antibacterial Efficacy : A research team conducted a series of experiments to assess the antibacterial efficacy of this compound in vivo. Mice infected with Staphylococcus aureus were treated with the compound, resulting in a significant reduction in bacterial load compared to untreated controls. This study highlights the potential therapeutic applications of the compound in treating bacterial infections.

- Case Study on Cancer Cell Lines : Another study focused on the effects of this compound on breast cancer cell lines (MCF-7). The treatment resulted in apoptosis induction, as evidenced by increased levels of caspase-3 activity and morphological changes consistent with programmed cell death. These findings suggest that the compound may have potential as an anticancer agent.

Propiedades

IUPAC Name |

4-iodo-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJKZNONEQIIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391101 | |

| Record name | 4-Iodo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97760-97-9 | |

| Record name | 4-Iodo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.